Methyl 3-(3-oxobutyl)benzoate

Description

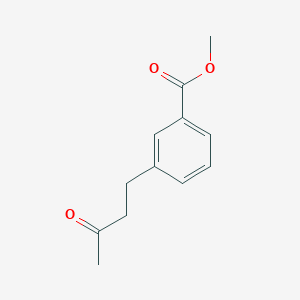

Methyl 3-(3-oxobutyl)benzoate is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 3-oxobutyl substituent on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 3-(3-oxobutyl)benzoate |

InChI |

InChI=1S/C12H14O3/c1-9(13)6-7-10-4-3-5-11(8-10)12(14)15-2/h3-5,8H,6-7H2,1-2H3 |

InChI Key |

VDDLMHLZCCSALJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CC(=CC=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-oxobutyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-oxobutyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Friedel-Crafts acylation of methyl benzoate with 3-oxobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring of methyl benzoate to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of solid acid catalysts, such as ion-exchange resins, is also common in industrial production to facilitate the esterification reaction and simplify the separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-oxobutyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction of the ester group can yield alcohols, while reduction of the ketone group can produce secondary alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for the reduction of ester and ketone groups.

Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Oxidation of the compound can yield 3-(3-oxobutyl)benzoic acid or 3-(3-hydroxybutyl)benzoic acid.

Reduction: Reduction can produce methyl 3-(3-hydroxybutyl)benzoate or methyl 3-(3-hydroxybutyl)benzyl alcohol.

Substitution: Substitution reactions can introduce various functional groups such as nitro, halogen, or alkyl groups onto the benzene ring.

Scientific Research Applications

Methyl 3-(3-oxobutyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl 3-(3-oxobutyl)benzoate involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with key biomolecules, modulating their activity.

Comparison with Similar Compounds

Methyl 3-(3-oxobutyl)benzoate can be compared with other similar compounds such as:

Methyl 4-(3-oxobutyl)benzoate: This compound has the oxobutyl group at the para position instead of the meta position. The difference in substitution pattern can lead to variations in reactivity and biological activity.

Methyl benzoate: Lacks the oxobutyl group, making it less reactive in certain chemical transformations.

Ethyl 3-(3-oxobutyl)benzoate: Similar to this compound but with an ethyl ester group instead of a methyl ester group, which can affect its physical properties and reactivity.

The unique positioning of the oxobutyl group in this compound contributes to its distinct chemical and biological properties, making it a compound of interest in various research fields.

Q & A

Q. What are the common synthetic routes for Methyl 3-(3-oxobutyl)benzoate, and what factors influence reaction yields?

- Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation or esterification of 3-(3-oxobutyl)benzoic acid. For example, a nucleophilic substitution reaction using methyl iodide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions (DMF, 60–80°C) is effective . Reaction yields are influenced by:

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution in Friedel-Crafts reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature control : Excessive heat may promote side reactions like keto-enol tautomerization .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be noted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the methyl ester (δ ~3.8–3.9 ppm, singlet) and the oxobutyl group (α-keto proton at δ ~2.5–3.0 ppm). Coupling patterns in the aromatic region (δ ~7.3–8.1 ppm) confirm substitution on the benzoate ring .

- IR Spectroscopy : Stretching vibrations for ester carbonyl (~1720 cm⁻¹) and ketone (~1700 cm⁻¹) groups .

- X-ray Crystallography : Resolves hydrogen bonding networks (e.g., enol tautomer stabilization via O–H···O interactions) .

Advanced Research Questions

Q. How does the keto-enol tautomerism of the 3-oxobutyl group in this compound influence its reactivity in nucleophilic addition reactions?

- Methodological Answer : The equilibrium between keto (β-keto ester) and enol forms governs reactivity:

- Keto form : Reacts with nucleophiles (e.g., Grignard reagents) at the carbonyl carbon.

- Enol form : Participates in conjugate additions (e.g., Michael additions).

Tautomer ratios can be quantified via NMR integration or UV-Vis spectroscopy. Crystallographic data (e.g., CCDC 1838743) show intramolecular hydrogen bonding stabilizes the enol tautomer in solid-state . Solvent polarity (e.g., DMSO vs. hexane) shifts the equilibrium, altering reaction pathways .

Q. What computational approaches (e.g., DFT) are used to model the electronic structure of this compound, and how do these correlate with experimental observations?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts:

- Charge distribution : Electron-withdrawing effects of the ester and ketone groups activate the benzene ring for electrophilic substitution.

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with UV absorption maxima (~270 nm) .

Experimental validation includes comparing calculated vs. observed NMR chemical shifts (RMSD < 0.3 ppm) and IR vibrational frequencies .

Q. How can structural modifications to the 3-oxobutyl chain alter the compound’s physicochemical properties and bioactivity?

- Methodological Answer :

- Chain elongation : Replacing the oxobutyl group with longer acyl chains (e.g., pentanoyl) increases lipophilicity (logP > 2.5), impacting membrane permeability .

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the benzoate ring enhance thermal stability (TGA decomposition >200°C) .

- Bioactivity screening : Comparative assays (e.g., enzyme inhibition) with analogs like methyl 3-(2-chloropropan-2-yl)benzoate reveal steric and electronic dependencies .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports >80% yields for methyl esterification using K₂CO₃, while notes lower yields (~50%) for β-keto esters due to side reactions. Resolution: Optimize reaction time and use scavengers (e.g., molecular sieves) to trap water .

- Tautomer Ratios : X-ray data show enol dominance in crystals, whereas NMR in CDCl₃ favors the keto form. Use solvent-dependent studies to reconcile discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.